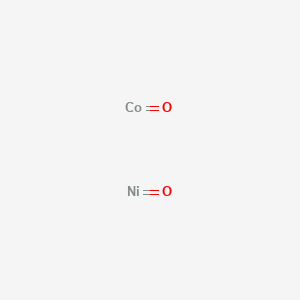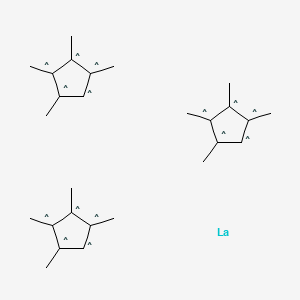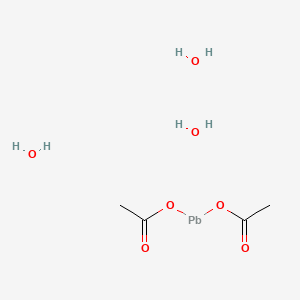
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride is an organometallic compound with the empirical formula C14H18Cl2W and a molecular weight of 441.04 g/mol . This compound is known for its use as a catalyst in various chemical reactions and is characterized by its solid state at room temperature and a melting point of 156-160°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylcyclopentadienyl)tungsten(IV) dichloride typically involves the reaction of tungsten hexachloride with ethylcyclopentadiene in the presence of a reducing agent . The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base to facilitate the exchange of ligands .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) compounds, while reduction may produce tungsten(II) compounds .
Aplicaciones Científicas De Investigación
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(ethylcyclopentadienyl)tungsten(IV) dichloride involves its ability to act as a catalyst by facilitating the formation and breaking of chemical bonds. The compound interacts with molecular targets through its tungsten center, which can undergo changes in oxidation state and coordination environment . These interactions enable the compound to participate in various catalytic cycles, enhancing the efficiency of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(cyclopentadienyl)tungsten(IV) dichloride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride
- Tungsten hexacarbonyl
- Tungsten(VI) chloride
Uniqueness
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride is unique due to its specific ligand environment, which provides distinct electronic and steric properties compared to other tungsten compounds. This uniqueness makes it particularly effective in certain catalytic applications where other compounds may not perform as well .
Propiedades
Fórmula molecular |
C14H18Cl2W |
|---|---|
Peso molecular |
441.0 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.W/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
JDKUBQXWTUJJBD-UHFFFAOYSA-L |
SMILES canónico |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[W]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



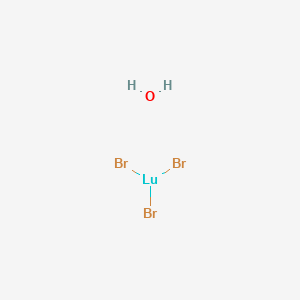

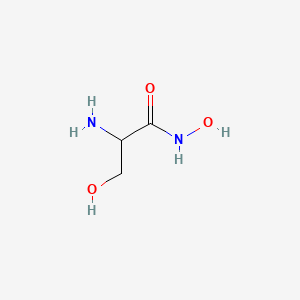



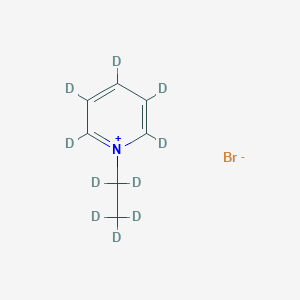
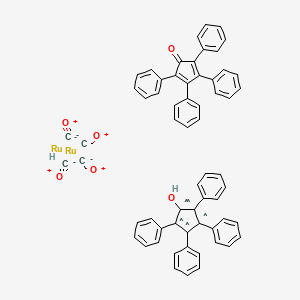
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

